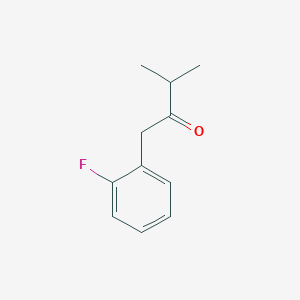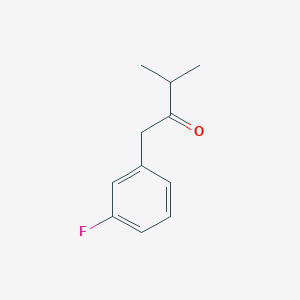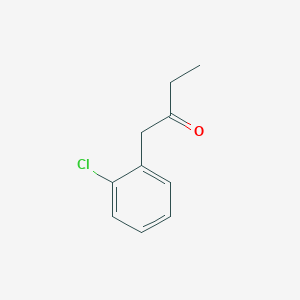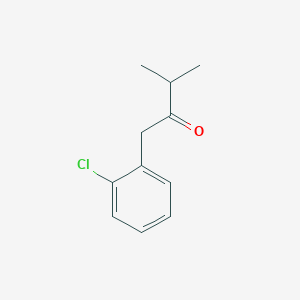![molecular formula C11H15NO2 B7846464 2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846464.png)
2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate is an organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a methyl group attached to a nitrogen atom, which is further bonded to a 3-methylphenylmethyl group and an acetate group. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate typically involves the following steps:
Formation of the Quaternary Ammonium Salt: The initial step involves the reaction of 3-methylbenzyl chloride with methylamine to form 3-methylbenzylmethylamine.
Quaternization: The 3-methylbenzylmethylamine is then reacted with methyl iodide to form the quaternary ammonium salt, 2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]iodide.
Anion Exchange: Finally, the iodide ion is exchanged with an acetate ion using sodium acetate to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The acetate group can be substituted with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Sodium hydroxide or other strong bases can facilitate the substitution reactions.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines.
Substitution: Various substituted quaternary ammonium salts.
Applications De Recherche Scientifique
2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Mécanisme D'action
The mechanism of action of 2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate involves its interaction with cell membranes. The quaternary ammonium group facilitates the compound’s insertion into lipid bilayers, altering membrane permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant.
Cetyltrimethylammonium Bromide: Used as a surfactant in various applications.
Uniqueness
2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its potential in drug delivery systems set it apart from other similar compounds.
Propriétés
IUPAC Name |
2-[methyl-[(3-methylphenyl)methyl]azaniumyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJLSEPEYJWQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[NH+](C)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[Ethyl-[(3-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846514.png)
